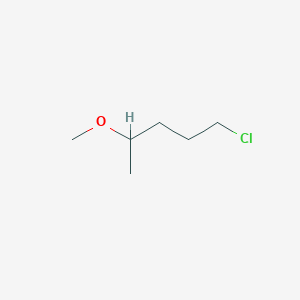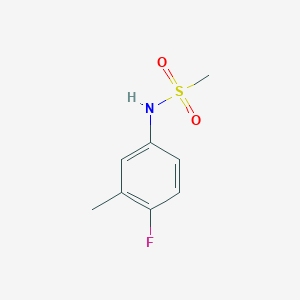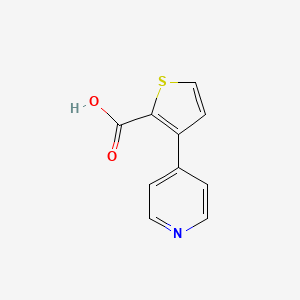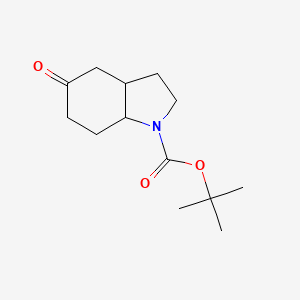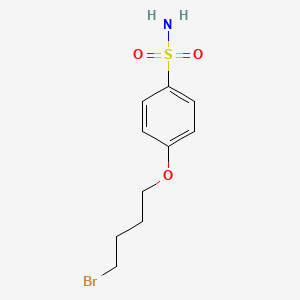
4-(4-Bromobutoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromobutoxy)benzenesulfonamide is an organic compound with the molecular formula C10H13BrO3S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 4-bromobutoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobutoxy)benzenesulfonamide typically involves the reaction of 4-bromobutanol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-bromobutanol is replaced by the sulfonyl chloride group, forming the desired product.
-
Step 1: Preparation of 4-bromobutanol
- 1,4-Butanediol is reacted with hydrobromic acid to form 4-bromobutanol.
- Reaction conditions: Reflux in the presence of a catalyst such as sulfuric acid.
-
Step 2: Synthesis of this compound
- 4-Bromobutanol is reacted with benzenesulfonyl chloride in the presence of pyridine.
- Reaction conditions: Room temperature, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromobutoxy)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
-
Nucleophilic Substitution
- Reagents: Amines, thiols, alkoxides.
- Conditions: Room temperature, in the presence of a base such as sodium hydroxide or potassium carbonate.
-
Oxidation
- Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
- Conditions: Acidic or basic medium, elevated temperature.
-
Reduction
- Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Conditions: Anhydrous conditions, room temperature or slightly elevated temperature.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines.
Applications De Recherche Scientifique
4-(4-Bromobutoxy)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting carbonic anhydrase enzymes.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Research: It serves as a probe for studying enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(4-Bromobutoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, in medicinal chemistry, it acts as an inhibitor of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity . This inhibition can lead to various therapeutic effects, including anti-cancer and anti-inflammatory activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromobutoxy)benzene: Similar structure but lacks the sulfonamide group.
Benzenesulfonamide: Lacks the 4-bromobutoxy substitution.
4-Bromobutyl phenyl ether: Similar structure but lacks the sulfonamide group.
Uniqueness
4-(4-Bromobutoxy)benzenesulfonamide is unique due to the presence of both the 4-bromobutoxy and sulfonamide groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
130840-22-1 |
|---|---|
Formule moléculaire |
C10H14BrNO3S |
Poids moléculaire |
308.19 g/mol |
Nom IUPAC |
4-(4-bromobutoxy)benzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO3S/c11-7-1-2-8-15-9-3-5-10(6-4-9)16(12,13)14/h3-6H,1-2,7-8H2,(H2,12,13,14) |
Clé InChI |
IWECJQRTGYPRJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCCCCBr)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13196762.png)



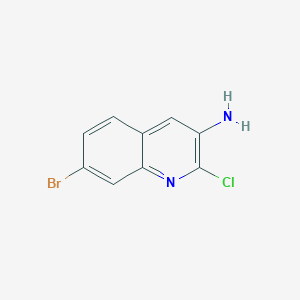

![1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile](/img/structure/B13196804.png)
